Cas no 392324-77-5 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 1-Pyrrolidineacetamide, N-[4-(5-chloro-2-thienyl)-2-thiazolyl]-2,5-dioxo-
-
- インチ: 1S/C13H10ClN3O3S2/c14-9-2-1-8(22-9)7-6-21-13(15-7)16-10(18)5-17-11(19)3-4-12(17)20/h1-2,6H,3-5H2,(H,15,16,18)
- InChIKey: SHEVNIWMBHJRSA-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=NC(C3SC(Cl)=CC=3)=CS2)=O)C(=O)CCC1=O
じっけんとくせい
- 密度みつど: 1.612±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.45±0.50(Predicted)
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0352-1mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-10mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-50mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-25mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-20μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-15mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-20mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-2μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-100mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0440-0352-75mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-77-5 | 90%+ | 75mg |
$208.0 | 2023-07-28 |
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamideに関する追加情報
N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS No. 392324-77-5): A Promising Scaffold in Modern Pharmaceutical Chemistry
N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl derivatives have emerged as a focal point in contemporary medicinal chemistry due to their unique heterocyclic architecture and versatile pharmacological profiles. The compound CAS No. 392324-77-5, formally named N-{4-[5-Chlorothieno[3,4-b]thiazol]-2}-N’-(1,3-thiazolyl)-acetamide, represents a structurally intricate molecule that integrates multiple bioactive heterocycles—thiophene, thiazole, and pyrrolidinone—into a single scaffold. This hybridization strategy aligns with the current trend of "privileged structures" in drug design, where the combination of distinct pharmacophores enhances target specificity and biological activity.
The molecular framework of N-{4-[5-Chlorothieno[3,4-b]thiazol]-2}-N’-(1,3-thiazolyl)-acetamide is characterized by a central acetamide linkage connecting a substituted thiophene ring to a thiazole core. The presence of a chlorine atom at the 5-position of the thiophene ring introduces an electron-withdrawing effect that modulates the electronic distribution across the molecule. Recent studies (Nature Chem., 2023) have demonstrated that such halogen substitutions can significantly enhance interactions with target proteins by optimizing hydrophobic and electrostatic complementarity.
The integration of the pyrrolidinone moiety (a lactam derivative) adds another dimension to this compound's pharmacological potential. Pyrrolidinones are well-established scaffolds in pharmaceutical development due to their ability to mimic peptide backbones while maintaining metabolic stability. In the context of CAS No. 392324-77-5, this cyclic amide structure likely contributes to improved cell membrane permeability and reduced susceptibility to enzymatic degradation—critical factors for oral bioavailability.
Synthetic approaches toward this compound typically involve multi-step heterocyclization strategies. The formation of the thiophene-thiazole conjugate often employs transition-metal-catalyzed cross-coupling reactions under microwave-assisted conditions (Org. Lett., 2024). The introduction of the pyrrolidinone moiety is achieved through selective amidation reactions using N-hydroxysuccinimide esters as activated intermediates. These synthetic methodologies reflect the field's shift toward atom-efficient processes with minimal environmental impact.
Preliminary biological evaluations indicate that compounds bearing this scaffold exhibit potent inhibitory activity against various kinases involved in cancer progression. Specifically, studies published in Journal of Medicinal Chemistry (Vol. 67, 8890–8906) report IC50 values below 1 µM against ABL and EGFR kinases when using analogs with similar structural features. The mechanism appears to involve competitive binding within ATP-binding pockets through hydrogen bonding interactions between the acetamide NH group and conserved glutamine residues.
The dual aromaticity of both thiophene and thiazole rings provides additional advantages in terms of molecular rigidity and planarity—factors that enhance binding affinity through π-stacking interactions with protein targets. Computational docking studies (J Comput Chem., 68(1):e681–e695) suggest that these conjugated systems can simultaneously engage multiple hydrophobic pockets within enzyme active sites, potentially leading to polypharmacological effects beneficial for complex diseases like neurodegenerative disorders.
In vitro cytotoxicity assessments using MTT assays demonstrate selective toxicity toward cancer cell lines (HeLa, MCF7) compared to normal fibroblast cells (WI38). This selectivity index is attributed to differential expression patterns of target enzymes between malignant and healthy tissues—a hallmark characteristic sought after in modern anticancer agents. Ongoing research is focused on optimizing lipophilicity parameters through strategic substitution at R-groups adjacent to the core scaffold.
The pharmacokinetic profile of this class of compounds shows promising results: logP values around 1.8 indicate optimal lipophilicity for passive diffusion across biological membranes while maintaining sufficient aqueous solubility for systemic distribution. Metabolic stability tests in liver microsomes reveal half-lives exceeding 6 hours under standard conditions—an improvement over many first-generation kinase inhibitors.
Current preclinical investigations are exploring potential applications beyond oncology indications. Recent findings presented at the American Chemical Society National Meeting (August 2024) suggest antiviral activity against SARS-CoV variants through interference with viral protease function via covalent bond formation between electrophilic sulfur atoms in thiazole rings and cysteine residues in protease active sites.
The synthesis route has been further optimized using green chemistry principles: solvent recovery systems achieve >90% reagent recycling rates while microwave irradiation reduces reaction times by ~70% compared to conventional heating methods. These improvements not only lower production costs but also align with industry-wide sustainability goals outlined by organizations like IUPAC's Green Chemistry Division.
Structural modifications are being explored to enhance target specificity while minimizing off-target effects commonly associated with kinase inhibitors. Substituting chlorine atoms with fluorine or trifluoromethyl groups has shown promise in improving selectivity indices by altering steric hindrance around key interaction sites within enzyme active pockets.
Bioavailability studies using PAMPA models predict permeability coefficients comparable to FDA-approved drugs like metformin and atorvastatin when formulated as hydrochloride salts at pH 6–7 conditions typical for gastrointestinal absorption environments.
In silico ADMET predictions using MOE software package indicate favorable profiles across all parameters: no significant hERG channel inhibition was observed at therapeutic concentrations (<0.1 µM), suggesting low cardiotoxic risk potential compared to many existing kinase inhibitors currently on market shelves today.
Ongoing research collaborations between academic institutions and pharmaceutical companies aim to develop novel prodrug formulations capable of controlled release mechanisms through esterification strategies involving pivaloyloxymethyl groups attached directly onto primary amine functionalities present within acetamide moieties found throughout these molecules' structures today.
392324-77-5 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide) 関連製品
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)
- 5766-86-9(ethyl 2-(aminooxy)propanoate)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)



